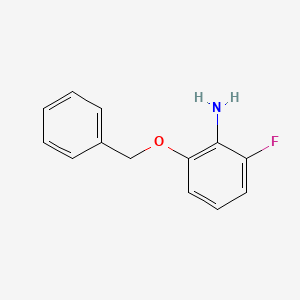

2-(Benzyloxy)-6-fluoroaniline

Übersicht

Beschreibung

“2-(Benzyloxy)-6-fluoroaniline” likely contains a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) at the 2-position, a fluorine atom at the 6-position, and an amine group (-NH2) at the aniline position .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-6-fluoroaniline” would likely show conjugation between the benzene ring and the amine group, which could have implications for the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of anilines, such as acylation or diazotization . The benzyloxy group might also be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the polar amine and the electronegative fluorine could impact the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Benzyl Ether and Ester Synthesis

2-Benzyloxy-6-fluoroaniline: serves as a valuable reagent for the synthesis of benzyl ethers and esters. Here’s how it works:

Reagent Overview: 2-Benzyloxy-6-fluoroaniline (also known as 2-(Benzyloxy)-6-fluoroaniline) is a mild and convenient reagent that facilitates the installation of benzyl protecting groups under neutral conditions . Unlike traditional methods that require either acidic or basic conditions, this reagent allows for the efficient formation of benzyl ethers and esters.

In Situ Methylation: N-methylation of 2-benzyloxypyridine generates the active reagent, 2-benzyloxy-1-methylpyridinium triflate. This salt releases an electrophilic benzyl species upon warming, enabling the alkylation of alcohols to form benzyl ethers .

Choice of Solvent: Toluene is a suitable solvent for most applications, although trifluorotoluene is required in specific cases .

Sequential Polypeptide Synthesis

2-Benzyloxy-6-fluoroaniline finds use in the preparation of sequential polypeptides. Its incorporation into peptide chains allows for controlled modifications and functionalization .

Multidentate Chelating Ligands

As a reagent, 2-(Benzyloxy)-6-fluoroaniline contributes to the synthesis of multidentate chelating ligands. These ligands play a crucial role in coordination chemistry, metal complexation, and catalysis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-6-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHIMHCTOQZTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-6-fluoroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)

![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)